4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-methyl-2-(methylsulfanyl)pyrimidine 4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-methyl-2-(methylsulfanyl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 2640845-78-7
VCID: VC11858827
InChI: InChI=1S/C17H22N4OS/c1-13-11-16(19-17(18-13)23-3)21-9-7-20(8-10-21)14-5-4-6-15(12-14)22-2/h4-6,11-12H,7-10H2,1-3H3
SMILES: CC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=CC(=CC=C3)OC
Molecular Formula: C17H22N4OS
Molecular Weight: 330.4 g/mol

4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-methyl-2-(methylsulfanyl)pyrimidine

CAS No.: 2640845-78-7

Cat. No.: VC11858827

Molecular Formula: C17H22N4OS

Molecular Weight: 330.4 g/mol

* For research use only. Not for human or veterinary use.

4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-methyl-2-(methylsulfanyl)pyrimidine - 2640845-78-7

Specification

CAS No. 2640845-78-7
Molecular Formula C17H22N4OS
Molecular Weight 330.4 g/mol
IUPAC Name 4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-methyl-2-methylsulfanylpyrimidine
Standard InChI InChI=1S/C17H22N4OS/c1-13-11-16(19-17(18-13)23-3)21-9-7-20(8-10-21)14-5-4-6-15(12-14)22-2/h4-6,11-12H,7-10H2,1-3H3
Standard InChI Key JDELTVALGSNRHG-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=CC(=CC=C3)OC
Canonical SMILES CC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=CC(=CC=C3)OC

Introduction

Chemical Formula and Molecular Weight

  • Molecular Formula: C16H22N4OSC_{16}H_{22}N_4OS

  • Molecular Weight: Approximately 318.44 g/mol

Structural Features

  • The compound consists of:

    • A pyrimidine core substituted at the 2nd position with a methylsulfanyl group.

    • A piperazine ring attached at the 4th position of the pyrimidine, which is further functionalized with a 3-methoxyphenyl group.

    • A methyl group at the 6th position of the pyrimidine ring.

Key Functional Groups

  • Pyrimidine Ring: A heterocyclic aromatic ring providing rigidity and electron-rich properties.

  • Piperazine Substituent: Adds flexibility and potential bioactivity.

  • Methoxy Group (-OCH₃): Enhances lipophilicity and may influence binding interactions.

  • Methylsulfanyl Group (-SCH₃): Contributes to hydrophobicity and electronic effects.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Below is a general outline:

  • Formation of the Pyrimidine Core:

    • Starting from precursors like acetamidine hydrochloride and thiourea derivatives, cyclization reactions yield substituted pyrimidines.

  • Introduction of the Piperazine Substituent:

    • Nucleophilic substitution reactions are used to attach the piperazine group to the pyrimidine ring.

  • Functionalization with Methoxyphenyl Group:

    • The piperazine is further functionalized using electrophilic aromatic substitution or coupling reactions.

  • Addition of Methylsulfanyl Group:

    • The methylsulfanyl group is introduced via thiolation reactions using methylthiolating agents.

Research Findings

While direct studies on this compound are scarce, related compounds in the literature provide insights:

  • Antimicrobial Activity:

    • Pyrimidine derivatives with similar substituents have demonstrated inhibition of bacterial growth through enzyme targeting .

  • CNS Applications:

    • Piperazine-containing molecules are widely studied for their effects on neurotransmitter systems, suggesting potential for psychiatric or neurological disorders .

  • Synthetic Versatility:

    • The compound's modular structure allows for further derivatization, enabling exploration of diverse biological activities .

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